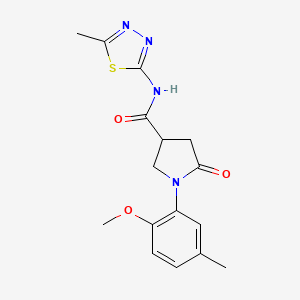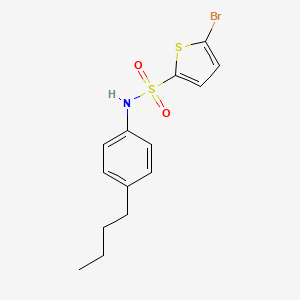![molecular formula C17H24N2O3S B4669767 2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide
Overview
Description
2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the pathogenesis of type 2 diabetes and obesity. JNJ-40411813 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these metabolic disorders.
Mechanism of Action
2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In addition to improving glucose tolerance and insulin sensitivity, this compound has been found to reduce hepatic glucose production and increase glucose uptake in skeletal muscle. This compound has also been shown to improve lipid metabolism, reducing circulating triglycerides and increasing HDL cholesterol levels.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide is its specificity for PTP1B. This allows for targeted inhibition of PTP1B without affecting other phosphatases or enzymes. However, this compound may have limitations in terms of its pharmacokinetic properties, such as low solubility and poor oral bioavailability. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans.
Future Directions
For research on 2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide include clinical trials to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanisms underlying the metabolic effects of this compound, as well as its potential use in combination with other therapeutic agents for the treatment of metabolic disorders. Finally, the development of more potent and selective PTP1B inhibitors may lead to improved therapeutic options for the treatment of type 2 diabetes and obesity.
Scientific Research Applications
2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In a mouse model of diet-induced obesity, treatment with this compound resulted in significant improvements in glucose tolerance, insulin sensitivity, and body weight. Additionally, this compound was found to improve hepatic insulin sensitivity and reduce hepatic steatosis in a rat model of type 2 diabetes.
Properties
IUPAC Name |
2-methyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-11-16(12)17(20)18-14-6-8-15(9-7-14)23(21,22)19-10-4-3-5-13(19)2/h6-9,12-13,16H,3-5,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXJARDDYFEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)
![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![2-amino-4-(4-ethoxyphenyl)-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4669720.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4669732.png)
![N~1~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669744.png)

![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4669755.png)

![N-(4-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4669773.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![4-{[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4669799.png)
